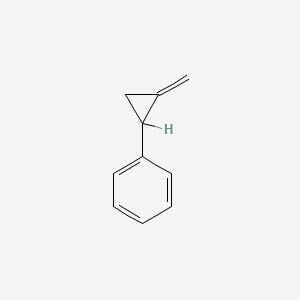

2-Phenyl-1-methylenecyclopropane

概要

説明

2-Phenyl-1-methylenecyclopropane, also known as (2-Methylenecyclopropyl)benzene, is an organic compound with the molecular formula C₁₀H₁₀. It is characterized by a cyclopropane ring substituted with a phenyl group and a methylene group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.

準備方法

Synthetic Routes and Reaction Conditions: 2-Phenyl-1-methylenecyclopropane can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide with methylenecyclopropane. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves the use of nickel or palladium catalysts to facilitate the addition polymerization of methylenecyclopropane derivatives. These methods are designed to maximize yield and purity while minimizing the formation of by-products .

化学反応の分析

Types of Reactions: 2-Phenyl-1-methylenecyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into cyclopropyl derivatives.

Substitution: It can participate in substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include α-methylene imines, cyclopropyl derivatives, and various substituted benzene compounds .

科学的研究の応用

Scientific Research Applications

2-Phenyl-1-methylenecyclopropane's applications stem from its involvement in photochemical reactions and as a monomer in polymerization processes .

Photochemical Reactions

- This compound undergoes thermal reactions with tetracyanoethylene (TCNE) .

- Photolysis of (cyanomethylene)cyclopropane can generate 1-cyano-2-methylenecyclopropane .

Ring-Opening Polymerization

- This compound can undergo living ring-opening polymerization . The activation energy for this polymerization is approximately 67.0 kJ/mol .

Methylenecyclopropanes (MCPs) in Organic Synthesis

Methylenecyclopropanes, including derivatives of this compound, are useful in organic synthesis due to their strained structure and reactivity .

Visible-Light-Induced Transformations

- MCPs can undergo diverse transformations when exposed to visible light, attracting interest from synthetic chemists .

- These transformations include ring-opening reactions, cyclopropane formation, and reactions via non-classical radical clocks .

- Visible-light-induced reactions of MCPs have become well established, consisting of ring-opening reactions, cyclopropane-producing reactions, and ring-opening reactions via a non-classical radical clock .

Radical Reactions

- MCPs can selectively generate different target products through reactions with various radical species under regulated reaction conditions .

- For instance, a (methylenecyclopropyl)propyl radical can undergo 5-exo cyclization, leading to a cyclopropylcarbinyl radical, which then undergoes ring-opening to afford a methylenecyclohexyl radical .

Fluorination Reactions

- MCPs are used in trifluoromethylation and difluoroalkylation reactions, which are significant in preparing fluorinated compounds with enhanced biological and pharmaceutical properties .

- Visible-light irradiation can induce catalytic difluoroalkylation/C–H cascade annulation reactions of cyclopropyl olefins, including MCPs, for synthesizing partially hydrogenated naphthalene and quinoline derivatives with difluorinated side chains .

Sulfonylation Reactions

- MCPs can undergo sulfonylation with sulfonyl chlorides to synthesize 3-sulfonylated 1,2-dihydronaphthalene derivatives under visible light catalysis .

Palladium-Catalyzed Reactions

- Methylenecyclopropanes can undergo palladium-catalyzed ring-opening reactions with alcohol pronucleophiles to yield diacetoxylated products .

Applications in Material Science and Catalysis

- Ni–Pd/CeO2 catalysts have been developed for the hydrogenolysis of epoxy resins, which is relevant to the decomposition of epoxy composites . The catalyst can be recycled and reused for the decomposition of epoxy composites . The catalyst can be applied to the decomposition of epoxy composites including CFRPs and the circuit board to recover phenolics and fibers .

Polyphenol-Containing Nanoparticles

While not a direct application of this compound, polyphenol-containing nanoparticles, which may incorporate related phenolic compounds, have shown promise in biomedical applications .

- Polyphenol-containing nanoparticles have attracted research attention due to their antioxidation, anticancer activity, and universal adherent affinity .

- They are used in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

- Metal-polyphenol networks, formed by coordination interactions between polyphenols and metal ions, are used for surface modification, bioimaging, drug delivery, and disease treatments .

作用機序

The mechanism of action of 2-Phenyl-1-methylenecyclopropane involves its ability to undergo ring-opening reactions. This process is often catalyzed by transition metals such as titanium or nickel. The ring strain in the cyclopropane ring makes it highly reactive, allowing for the formation of various intermediates that can further react to form more stable products .

類似化合物との比較

- 1-Phenyl-2-methylenecyclopropane

- 2-Methylenecyclopropylbenzene

- 1-Methylene-2-phenylcyclopropane

Comparison: 2-Phenyl-1-methylenecyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its analogs. For instance, the presence of the phenyl group enhances its stability and influences its reactivity in substitution and addition reactions .

生物活性

2-Phenyl-1-methylenecyclopropane, an organic compound with the molecular formula C₁₀H₁₀, has garnered attention in the field of organic chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring substituted with a phenyl group and a methylene group, which contributes to its reactivity and interaction with biological systems.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities. Notably, the ring strain in the cyclopropane structure makes it highly reactive, allowing it to participate in diverse chemical transformations.

Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms ketones or aldehydes | Potassium permanganate, CrO₃ |

| Reduction | Produces cyclopropyl derivatives | Hydrogen gas with Pd catalyst |

| Substitution | Involves halogenation or other electrophilic reactions | Bromine, Chlorine |

Biological Activity

Research indicates that this compound and its derivatives may have significant biological activities. The mechanisms through which these compounds exert their effects include enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions, often catalyzed by transition metals such as titanium or nickel. This reaction leads to the formation of various intermediates that can interact with biological targets, potentially modulating cellular pathways.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to alterations in cellular signaling processes, suggesting potential therapeutic applications in metabolic disorders.

- Receptor Binding Affinity : Research indicated that certain derivatives exhibit high affinity for specific receptors, leading to downstream effects on cellular function. For instance, compounds derived from this compound showed promise in modulating neurotransmitter receptors, which could have implications for neurological disorders .

- Antiviral Activity : Preliminary studies suggest that some derivatives may possess antiviral properties. The mechanism appears to involve interference with viral replication processes, providing a potential avenue for developing antiviral agents based on this compound .

特性

IUPAC Name |

(2-methylidenecyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXGMTRQCZEMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952251 | |

| Record name | (2-Methylidenecyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22664-13-7, 29817-09-2 | |

| Record name | Benzene, (methylenecyclopropyl)-, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22664-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylene)-2-phenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029817092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylidenecyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。